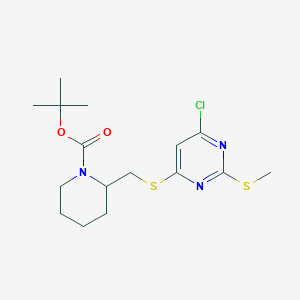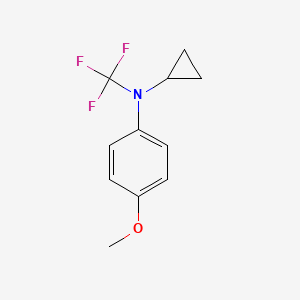
N-cyclopropyl-4-methoxy-N-(trifluoromethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopropyl-4-methoxy-N-(trifluoromethyl)aniline: is an organic compound belonging to the class of aromatic amines It features a benzene ring substituted with a cyclopropyl group, a methoxy group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-4-methoxy-N-(trifluoromethyl)aniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available aniline derivatives.
Methoxylation: The methoxy group is introduced via methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Trifluoromethylation: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing catalysts to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy or trifluoromethyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Formation of corresponding quinones or nitro derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
Chemistry: N-cyclopropyl-4-methoxy-N-(trifluoromethyl)aniline is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the effects of trifluoromethyl and methoxy groups on biological activity. It is also used in the development of new bioactive molecules.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its unique structure allows for the exploration of new therapeutic targets and mechanisms of action.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of N-cyclopropyl-4-methoxy-N-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The methoxy group can participate in hydrogen bonding, influencing the compound’s binding affinity to its targets. The cyclopropyl group introduces steric hindrance, affecting the compound’s overall conformation and reactivity.
Comparison with Similar Compounds
- N-cyclopropyl-4-methoxy-N-(trifluoromethyl)benzamide
- N-cyclopropyl-4-methoxy-N-(trifluoromethyl)phenylamine
- N-cyclopropyl-4-methoxy-N-(trifluoromethyl)benzene
Comparison:
- N-cyclopropyl-4-methoxy-N-(trifluoromethyl)aniline is unique due to the presence of both the methoxy and trifluoromethyl groups, which impart distinct electronic and steric properties.
- Compared to N-cyclopropyl-4-methoxy-N-(trifluoromethyl)benzamide , the aniline derivative has a different reactivity profile due to the presence of the amino group.
- N-cyclopropyl-4-methoxy-N-(trifluoromethyl)phenylamine lacks the methoxy group, resulting in different chemical and biological properties.
- N-cyclopropyl-4-methoxy-N-(trifluoromethyl)benzene lacks the amino group, making it less reactive in certain types of chemical reactions.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C11H12F3NO |
|---|---|
Molecular Weight |
231.21 g/mol |
IUPAC Name |
N-cyclopropyl-4-methoxy-N-(trifluoromethyl)aniline |
InChI |
InChI=1S/C11H12F3NO/c1-16-10-6-4-9(5-7-10)15(8-2-3-8)11(12,13)14/h4-8H,2-3H2,1H3 |
InChI Key |
UTPGUMWYUWYBSL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N(C2CC2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


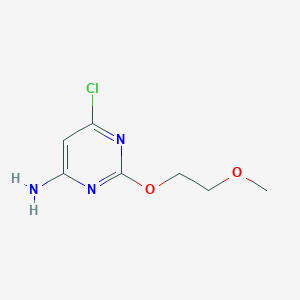
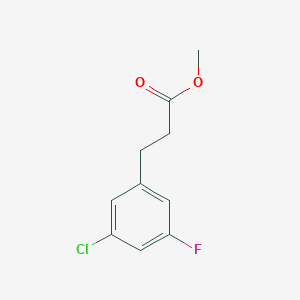
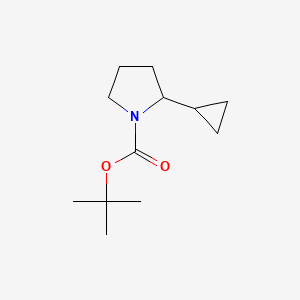
![3-(3-(Benzo[d][1,3]dioxol-5-yl)imidazo[1,2-b]pyridazin-6-ylamino)propan-1-ol](/img/structure/B13964337.png)
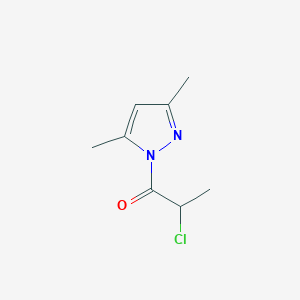
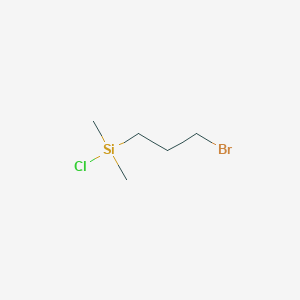
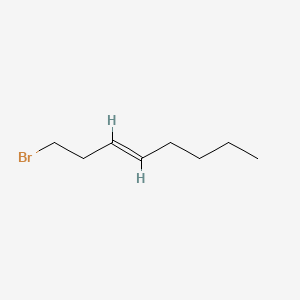
![2-Cyclopropyl-2-azaspiro[4.5]decan-8-amine](/img/structure/B13964363.png)


![2-[3-[5-chloro-1-ethyl-1,3-dihydro-3-[2-morpholinoethyl]-2H-benzimidazol-2-ylidene]prop-1-enyl]-3-ethylbenzoxazolium iodide](/img/structure/B13964382.png)

